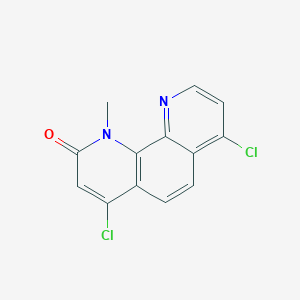

4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

143661-59-0 |

|---|---|

Molekularformel |

C13H8Cl2N2O |

Molekulargewicht |

279.12 g/mol |

IUPAC-Name |

4,7-dichloro-1-methyl-1,10-phenanthrolin-2-one |

InChI |

InChI=1S/C13H8Cl2N2O/c1-17-11(18)6-10(15)8-3-2-7-9(14)4-5-16-12(7)13(8)17/h2-6H,1H3 |

InChI-Schlüssel |

VTUYETREIYEIKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C=C(C2=C1C3=NC=CC(=C3C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

Starting Material: The synthesis may begin with a phenanthroline derivative.

Chlorination: Introduction of chlorine atoms at the 4 and 7 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Methylation: Methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate.

Oxidation: The final step may involve oxidation to form the ketone group at the 2-position, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Hydrolysis and Unexpected Cyclization

Under acidic hydrolysis (excess HCl), the compound undergoes an unconventional pathway instead of forming expected carboxylic acid derivatives. A proposed mechanism involves:

-

Formation of a transient amide intermediate at the C5 position.

-

Intramolecular nucleophilic attack by the amide group on C4, displacing chloride.

-

Cyclization to yield 7-chloropyrrolo[2,3,4-de] phenanthrolin-5(4H)-one (37% isolated yield) .

Key factors driving this outcome :

-

Electron-withdrawing effects of chlorine atoms activate C4/C7 for substitution.

-

Steric protection by the methyl group at N1 limits alternative reaction pathways.

Alkaline Environment Reactivity

-

Higher Mulliken charge density at C9 (+0.046 e) vs. C2 (+0.040 e) .

-

Air oxidation stabilizes the 9-oxo-9,10-dihydro-1,10-phenanthroline core .

Structural Characterization Data

X-ray crystallography confirms the planar geometry of derivatives, with key metrics:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell volume | 1728.66(8) ų |

| Key bond length (C-Cl) | 1.732 Å |

15N CP/MAS NMR reveals distinct chemical shifts for N1 (-210 ppm) and N10 (-198 ppm), correlating with asymmetric electronic effects from substituents .

Comparative Reaction Table

These reactions demonstrate the compound's versatility in producing structurally diverse heterocycles, with applications in catalysis and materials science. The methyl group at N1 plays a critical role in directing regioselectivity by sterically shielding specific reaction sites while enhancing electronic effects at C9 .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Chelating Properties

The compound exhibits strong chelating behavior due to its bidentate nitrogen ligands. This property enables it to form stable complexes with transition metals such as copper and europium. These metal complexes are valuable in various applications:

- Luminescent Sensors : The interactions of 4,7-dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one with metal ions enhance their luminescent properties, making them suitable for use in sensors that detect metal ions in environmental monitoring and biological systems.

- Imaging Agents : The stability of the metal complexes formed can be exploited for imaging purposes in biological research, allowing for the tracking of metal ions within living organisms.

Biological Applications

Anticancer Activity

Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. The compound has shown potential as a therapeutic agent due to its ability to interact with DNA and inhibit cancer cell proliferation.

Case Study: Anticancer Mechanism

A recent study demonstrated that this compound induces apoptosis in cancer cells by intercalating into DNA strands and disrupting replication processes. This mechanism highlights its potential as a lead compound in drug development.

Materials Science

Photovoltaic Applications

The compound's electrochemical properties have been investigated for use in solar cells. Its ability to act as a photosensitizer enhances the efficiency of light absorption and conversion into electrical energy.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Redox Potential | +0.45 V |

| Stability under Light Exposure | High |

| Absorption Spectrum Peak | 450 nm |

Synthetic Chemistry

Building Block for Organic Synthesis

this compound serves as an important intermediate in organic synthesis. Its reactivity allows for further functionalization, enabling the development of new compounds with tailored properties.

Synthetic Routes

Several synthetic methods have been developed for producing this compound efficiently:

- Condensation Reactions : Utilizing Meldrum’s acid and ortho-phenylenediamines leads to high yields (68–93%) of the desired product.

Wirkmechanismus

The mechanism of action of 4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one depends on its application:

As a Ligand: It coordinates with metal ions through nitrogen atoms, forming stable complexes.

Biological Activity: May interact with biological targets such as enzymes or DNA, disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing Effects: Chlorine substituents (4,7-Cl) increase electrophilicity, enabling nucleophilic substitutions (e.g., with carbazole or phenothiazine) . Methyl and methoxy groups (e.g., 4g, 4,7-OCH₃) enhance solubility but reduce reactivity.

- Coordination Chemistry : The ketone group in the target compound may act as a hydrogen-bond acceptor, unlike methyl or phenyl groups in analogs, influencing metal-ligand interactions .

Research Findings

- Luminescent Properties : Chlorinated phenanthrolines (e.g., target compound and 4,7-Cl-2,9-Ph) form stable europium (III) complexes with high luminescence intensity, critical for sensor design .

- Drug Development: The ketone group in the target compound may enhance binding to biological targets, as seen in quinoxalin-2(1H)-one derivatives with antitumor activity .

- Computational Insights: DFT studies on similar ligands highlight the role of substituents in tuning redox potentials and electronic spectra .

Biologische Aktivität

4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one is a phenanthroline derivative that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the condensation of specific precursors. The synthesis typically yields high purity products, which can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the synthesis of 4,7-dichloro-1,10-phenanthroline derivatives has been documented with yields ranging from 68% to 93% depending on the specific substituents used in the reaction .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Comparison with Standard Drug |

|---|---|---|

| Escherichia coli | 15 | Comparable to Tetracycline |

| Staphylococcus aureus | 18 | Comparable to Nystatin |

| Klebsiella pneumoniae | 12 | Moderate |

| Aspergillus niger | 14 | Comparable to Nystatin |

The results indicate that the compound's efficacy is comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

This compound also demonstrates promising anticancer properties. Research has shown that it induces apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 4.2 | Induction of apoptosis via ROS |

| DU145 (Prostate) | 3.5 | Caspase-mediated cell death |

| HT29 (Colon) | 5.0 | Inhibition of DNA Topoisomerase-I |

The compound's ability to inhibit DNA topoisomerases suggests a mechanism by which it can interfere with cancer cell proliferation . Additionally, it has been noted for its selectivity towards cancerous cells over normal cells, which is crucial for reducing side effects during treatment .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings. For example:

- Study on Breast Cancer Cells : The compound was tested on MCF-7 cells and showed a significant reduction in cell viability at concentrations as low as 4 µM.

- Combination Therapy : When used in combination with other chemotherapeutic agents, it enhanced the overall efficacy against resistant cancer strains.

These findings underscore the potential application of this compound in developing new cancer therapies.

Q & A

Q. What are the standard synthetic routes for 4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one, and how can reaction conditions be optimized?

The compound is synthesized via cyclization and halogenation steps. A typical approach involves refluxing precursors like 4-chloroquinolin-8-amine with aldehydes (e.g., (2E)-but-2-enal) in acidic media, followed by neutralization and purification via chromatography or crystallization . Optimization may include adjusting stoichiometry, solvent polarity (e.g., toluene vs. dichloromethane), and reaction time to enhance yield. For example, refluxing in 6 M HCl for 3 hours improved cyclization efficiency in analogous phenanthroline derivatives .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm substitution patterns (e.g., methyl and chloro groups).

- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation.

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar ligands .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How do substituents (e.g., chloro, methyl) influence solubility and stability in aqueous/organic systems?

Chloro groups enhance hydrophobicity and electron-withdrawing effects, reducing solubility in polar solvents. Methyl groups increase steric hindrance but improve stability in acidic conditions. Comparative pKa data for phenanthroline derivatives (e.g., 4,7-dimethyl-phen: pKa 5.97) suggest that substituents modulate protonation behavior, affecting solubility and ligand-metal binding .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in catalytic or supramolecular systems?

The dichloro and methyl groups enhance its chelating ability for transition metals (e.g., Ru²⁺), as seen in tris(phenanthroline)ruthenium complexes. These complexes exhibit redox-active behavior and luminescence, useful in oxygen-sensing applications. The chloro groups may stabilize Ru(II/III) transitions, while the methyl group minimizes steric clashes in coordination geometries .

Q. How can computational modeling (DFT, MD) predict its electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox potentials and charge-transfer efficiency. Molecular dynamics (MD) simulations model solvation effects and ligand flexibility in metal complexes. For example, phenanthroline derivatives with electron-withdrawing substituents show lower LUMO energies, favoring electron-accepting behavior .

Q. How should researchers address contradictions in ligand behavior across studies (e.g., conflicting binding affinities)?

- Systematic variation : Test binding under standardized conditions (pH, ionic strength).

- Control experiments : Compare with structurally similar ligands (e.g., 4,7-diphenyl-phenanthroline) to isolate substituent effects .

- Data reconciliation : Use multivariate analysis to identify confounding variables (e.g., solvent polarity, counterion effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.